molecular formula C14H24N2 B8371303 4-(1-(Diethylamino)-2-methylpropan-2-yl)aniline

4-(1-(Diethylamino)-2-methylpropan-2-yl)aniline

Cat. No. B8371303
M. Wt: 220.35 g/mol
InChI Key: HABZMAVKCFNXNW-UHFFFAOYSA-N
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Patent
US07960569B2

Procedure details

In a 100 mL round bottomed flask was charged N,N-diethyl-2-methyl-2-(4-nitrophenyl)propan-1-amine (1.45 g, 5.79 mmol), ethyl acetate (29 mL) and a nitrogen atmosphere was introduced to the flask. 10% Palladium on activated carbon was carefully introduced and the flask contents were purged (evacuate—backfill) twice with nitrogen and lastly with hydrogen dispensed from a balloon. The reaction was stirred for 16 h under the hydrogen atmosphere. The hydrogen was removed and the solution was filtered over Celite®, rinsed with methanol and the filtrate was concentrated in vacuo to give 4-(1-(diethylamino)-2-methylpropan-2-yl)aniline (1.19 g, 93.5%) as a light yellow oil. LC/MS (ESI+) 221 (M+H)+.
Name
N,N-diethyl-2-methyl-2-(4-nitrophenyl)propan-1-amine
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:17][CH3:18])[CH2:4][C:5]([CH3:16])([C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)[CH3:6])[CH3:2]>[Pd].C(OCC)(=O)C>[CH2:17]([N:3]([CH2:1][CH3:2])[CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1)([CH3:6])[CH3:16])[CH3:18]

Inputs

Step One
Name
N,N-diethyl-2-methyl-2-(4-nitrophenyl)propan-1-amine
Quantity
1.45 g
Type
reactant
Smiles
C(C)N(CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C)CC
Name
Quantity
29 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 16 h under the hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a nitrogen atmosphere was introduced to the flask
CUSTOM
Type
CUSTOM
Details
the flask contents were purged
CUSTOM
Type
CUSTOM
Details
(evacuate—backfill) twice with nitrogen
CUSTOM
Type
CUSTOM
Details
The hydrogen was removed
FILTRATION
Type
FILTRATION
Details
the solution was filtered over Celite®
WASH
Type
WASH
Details
rinsed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)N(CC(C)(C)C1=CC=C(N)C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 93.5%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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